molecular formula C9H11BF3NO3 B594821 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 1218790-67-0

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B594821
CAS No.: 1218790-67-0
M. Wt: 248.996
InChI Key: AJWYDUFNUDIURV-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical transformations.

Scientific Research Applications

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids and their derivatives, including this compound, are becoming increasingly important in medicinal chemistry . They have been found to have a variety of biological activities and their introduction to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . As such, there is significant potential for future research and development involving this compound and other boronic acids .

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of formally electrophilic organic groups to palladium, which results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent is crucial to its success .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is known to be stable and to perform well under the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling reaction . It is also environmentally benign, which makes it suitable for use in a variety of settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropanol and a suitable leaving group.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkoxides for substitution reactions

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols: Formed through oxidation of the boronic acid group.

    Borane Derivatives: Formed through reduction reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its boronic acid group, isopropoxy group, and trifluoromethyl group on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYDUFNUDIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681615
Record name {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-67-0
Record name {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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